molecular formula C16H25N3O3 B7450829 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one

Cat. No.: B7450829
M. Wt: 307.39 g/mol
InChI Key: CTWHISNVPCLUEN-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the necessary functional groups through a series of reactions, including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar core structure.

    Piperidine: Another related compound with a different ring structure.

    Diazines: Compounds with two nitrogen atoms in the ring, similar to piperazine derivatives.

Uniqueness

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3,3-trimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-5-13(20)18-8-6-12(7-9-18)14(21)19-11-10-17(4)15(22)16(19,2)3/h5,12H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHISNVPCLUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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